

# Preparing Ac-RLR-AMC stock and working solutions

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## Compound of Interest

Compound Name: Ac-RLR-AMC

Cat. No.: B10795801

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## Application Notes and Protocols for Ac-RLR-AMC

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Ac-RLR-AMC** (Acetyl-Arginyl-Leucyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate used to measure the trypsin-like peptidase activity of the 26S proteasome.[1][2][3] The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis.[4][5][6] Dysregulation of the ubiquitin-proteasome system has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an important target for drug discovery.[7][8]

Upon enzymatic cleavage of the amide bond between arginine and the AMC (7-amino-4-methylcoumarin) group by the proteasome, the highly fluorescent AMC molecule is released.[9] The resulting increase in fluorescence intensity is directly proportional to the proteasome's enzymatic activity and can be monitored using a fluorometer.

### Quantitative Data Summary

The following table summarizes the key quantitative data for **Ac-RLR-AMC**.

Parameter	Value	Reference(s)
Molecular Weight	642.75 g/mol (free base)	<a href="#">[2]</a>
Excitation Wavelength	380 nm	<a href="#">[2]</a>
Emission Wavelength	440-460 nm	<a href="#">[2]</a>
Typical Stock Solution Concentration	10-20 mM in DMSO	<a href="#">[1]</a>
Typical Working Concentration	10-100 $\mu$ M	<a href="#">[10]</a>
Michaelis Constant (Km)	78 $\mu$ M (for purified proteasome)	<a href="#">[10]</a>
Storage Conditions	-20°C, protected from light	<a href="#">[11]</a>

## Experimental Protocols

### Preparation of Ac-RLR-AMC Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **Ac-RLR-AMC** in Dimethyl Sulfoxide (DMSO).

Materials:

- **Ac-RLR-AMC** powder
- Anhydrous, sterile DMSO
- Microcentrifuge tubes
- Vortex mixer

Procedure:

- Allow the **Ac-RLR-AMC** powder and DMSO to equilibrate to room temperature before opening to prevent condensation.

- Calculate the required amount of DMSO to achieve a 10 mM concentration. For example, to prepare 100  $\mu$ L of a 10 mM stock solution from 1 mg of **Ac-RLR-AMC** (MW: 642.75 g/mol), you would add 155.6  $\mu$ L of DMSO.
- Carefully add the calculated volume of DMSO to the vial containing the **Ac-RLR-AMC** powder.
- Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.[\[12\]](#)
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for at least one month.[\[11\]](#)

## Preparation of Ac-RLR-AMC Working Solution

This protocol outlines the dilution of the 10 mM stock solution to a working concentration in a suitable assay buffer.

Materials:

- 10 mM **Ac-RLR-AMC** stock solution in DMSO
- Proteasome Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM ATP)
- Microcentrifuge tubes

Procedure:

- Thaw an aliquot of the 10 mM **Ac-RLR-AMC** stock solution at room temperature.
- Determine the desired final working concentration of **Ac-RLR-AMC** for your assay (typically between 10-100  $\mu$ M).
- Calculate the volume of the stock solution required to achieve the desired final concentration in the total reaction volume. For example, to prepare 1 mL of a 50  $\mu$ M working solution, add

5  $\mu$ L of the 10 mM stock solution to 995  $\mu$ L of Proteasome Assay Buffer.

- It is recommended to perform dilutions in a stepwise manner to avoid precipitation.[\[11\]](#)
- Prepare the working solution fresh on the day of the experiment.

## 26S Proteasome Activity Assay Protocol

This protocol provides a general procedure for measuring the trypsin-like activity of the 26S proteasome in a 96-well plate format.

Materials:

- **Ac-RLR-AMC** working solution
- Proteasome-containing sample (e.g., purified 26S proteasome, cell lysate)
- Proteasome Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM ATP)
- Proteasome inhibitor (e.g., MG-132) for negative control
- Black, clear-bottom 96-well plate
- Fluorometer capable of excitation at 380 nm and emission at 440-460 nm

Assay Plate Setup:

Well Type	Sample	Ac-RLR-AMC Working Solution	Proteasome Inhibitor	Proteasome Assay Buffer
Sample	20 $\mu$ L	20 $\mu$ L	-	60 $\mu$ L
Negative Control	20 $\mu$ L	20 $\mu$ L	1 $\mu$ L (e.g., 10 $\mu$ M final)	59 $\mu$ L
Blank	-	20 $\mu$ L	-	80 $\mu$ L

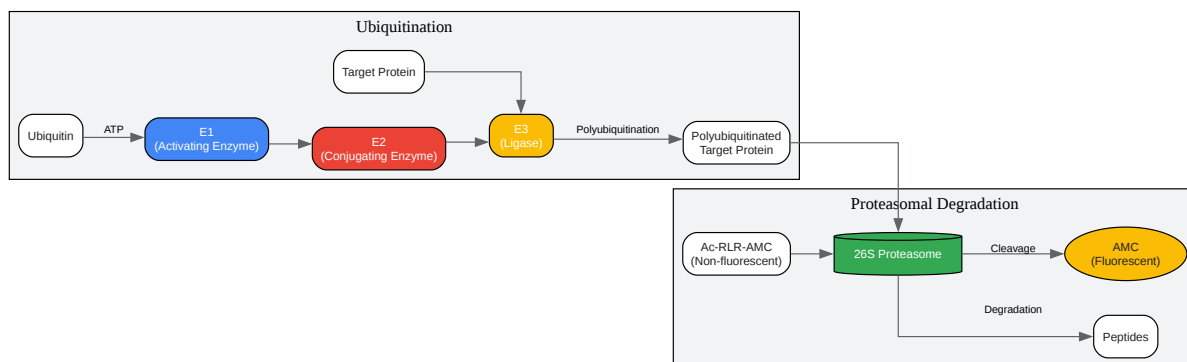
Procedure:

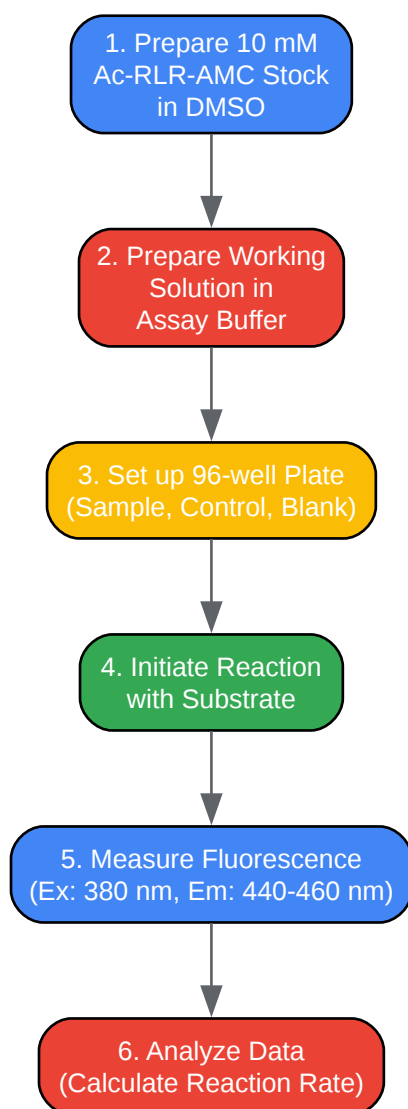
- Prepare the reaction mixtures in the wells of a 96-well plate according to the plate setup table. It is recommended to perform all measurements in triplicate.
- For the negative control wells, pre-incubate the proteasome-containing sample with a specific proteasome inhibitor (e.g., MG-132) for 10-15 minutes at 37°C before adding the substrate.<sup>[12]</sup>
- Initiate the enzymatic reaction by adding the **Ac-RLR-AMC** working solution to all wells.
- Immediately place the plate in a fluorometer pre-warmed to 37°C.
- Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
- The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
- To quantify the amount of released AMC, a standard curve can be generated using known concentrations of free AMC.

## Visualizations

### Ubiquitin-Proteasome Signaling Pathway

The following diagram illustrates the key steps in the ubiquitin-proteasome pathway, leading to the degradation of a target protein and the cleavage of a fluorogenic substrate like **Ac-RLR-AMC**.





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